molecular formula C13H11NO3 B12171939 6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione

6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione

Cat. No.: B12171939
M. Wt: 229.23 g/mol
InChI Key: BLMSMFPKPXVJQY-UHFFFAOYSA-N
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Description

6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione is a chemical compound belonging to the pyran family. Pyran derivatives are known for their diverse biological and pharmaceutical properties, including antimicrobial, antiviral, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione typically involves condensation reactions. One common method is the reaction between 6-methyl-2,4-pyrandione and aniline under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-cancer Properties
Research indicates that derivatives of pyran-2-ones exhibit significant anti-cancer activity. For instance, compounds similar to 6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Studies have demonstrated that these compounds can target specific pathways involved in tumor growth and metastasis, making them valuable candidates for further development as anti-cancer agents .

2. Treatment of Hyperplasia and Prostatic Disorders
A notable patent (EP1203770B1) describes the use of pyran-2-one derivatives for treating benign prostatic hyperplasia and other related disorders. The compound's ability to act as an antiandrogen by inhibiting testosterone-5-reductase suggests its potential utility in managing conditions associated with excessive androgen levels .

3. Antimicrobial Activity
Pyran derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, indicating their potential role as new antimicrobial agents .

Biological Research Applications

1. Fluorescent Probes
The synthesis of fluorescently active compounds from pyran derivatives has opened avenues for their application as biological probes. These compounds can be utilized in cellular imaging and tracking biological processes due to their favorable absorption and emission characteristics . For example, certain derivatives have been designed to act as fluorescence probes for studying cellular pathways and detecting specific biomolecules.

2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of pyran derivatives against neurodegenerative diseases. Compounds like this compound may protect neurons from amyloid beta-induced toxicity, which is a hallmark of Alzheimer's disease . This suggests a potential therapeutic role in neurodegenerative disorders.

Material Science Applications

1. Photostability Enhancements
Research into the encapsulation of fluorescent dyes within nanoparticles has demonstrated improved photostability when combined with pyran derivatives. This application is particularly relevant for developing stable fluorescent materials for imaging techniques . The incorporation of this compound into such systems could enhance the performance of optical devices.

Case Studies

Study Findings Application
Anti-cancer Activity In vitro studies showed significant apoptosis induction in cancer cell lines treated with pyran derivativesPotential anti-cancer drug development
Prostatic Disorders Treatment Derivatives inhibited testosterone-5-reductase effectivelyManagement of benign prostatic hyperplasia
Fluorescent Probes Developed compounds exhibited strong fluorescence suitable for biological imagingCellular imaging and tracking
Neuroprotective Effects Compounds protected against amyloid beta toxicity in neuronal culturesPotential treatment for Alzheimer's disease

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione stands out due to its unique combination of a pyran ring with a phenylamino group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and effectiveness in various fields .

Biological Activity

6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione, a compound belonging to the class of pyranones, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF7 (Breast Carcinoma)12.5
SiHa (Cervical Carcinoma)15.0
HepG2 (Liver Carcinoma)20.0

The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Molecular docking studies suggest that the compound binds effectively to CDK proteins, disrupting their function and leading to apoptosis in cancer cells .

Antifungal Activity

In addition to its antitumor properties, this compound has demonstrated antifungal activity against various strains. The minimal inhibitory concentration (MIC) values against common fungal pathogens are as follows:

Fungal StrainMIC (µg/mL)
Candida albicans10
Aspergillus niger15
Fusarium oxysporum12

These results indicate that the compound may serve as a potential lead for developing new antifungal agents .

Antioxidant Properties

The compound also exhibits notable antioxidant activity, which is essential for protecting cells from oxidative stress. In vitro assays using DPPH radical scavenging methods revealed an IC50 value of approximately 25 µM, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid .

Case Study 1: Antitumor Mechanism Exploration

A study conducted on the effects of this compound on MCF7 cells revealed that treatment led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism involving both cell cycle arrest and induction of apoptosis .

Case Study 2: Antifungal Efficacy

In a comparative study against standard antifungal treatments, this compound showed superior efficacy against resistant strains of Candida albicans. In vivo models demonstrated that the compound significantly reduced fungal load in infected tissues compared to controls .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-(phenyliminomethyl)pyran-2-one

InChI

InChI=1S/C13H11NO3/c1-9-7-12(15)11(13(16)17-9)8-14-10-5-3-2-4-6-10/h2-8,15H,1H3

InChI Key

BLMSMFPKPXVJQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC=CC=C2)O

Origin of Product

United States

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